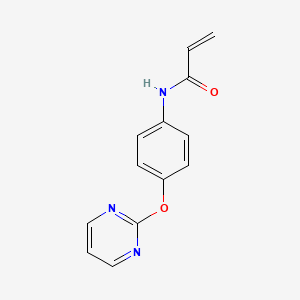
N-(4-Pyrimidin-2-yloxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Pyrimidin-2-yloxyphenyl)prop-2-enamide, commonly known as PYR, is a chemical compound that has been widely studied for its potential applications in scientific research. PYR is a small molecule that is structurally similar to other commonly used research compounds, such as tamoxifen and clomiphene. Its unique properties make it a promising candidate for use in a variety of research applications.
Wirkmechanismus
The exact mechanism of action of PYR is not fully understood, but it is believed to act by modulating the activity of various signaling pathways involved in cell growth, differentiation, and survival. PYR has been shown to inhibit the activity of the estrogen receptor, which is involved in the growth and proliferation of breast cancer cells. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects
PYR has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of cellular metabolism. In addition, PYR has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
PYR has a number of advantages for use in laboratory experiments, including its small size, ease of synthesis, and potential for use in a variety of research areas. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are a number of potential future directions for research on PYR, including further studies of its mechanism of action, its potential applications in other research areas, and the development of more potent and selective analogs. In addition, there is potential for the development of PYR-based therapies for a variety of diseases, including cancer, neurological disorders, and cardiovascular disease.
Synthesemethoden
PYR can be synthesized using a variety of methods, including the reaction of 4-hydroxypyrimidine-2-carboxylic acid with propargyl bromide, followed by conversion to the amide using standard coupling reagents. Other methods include the reaction of 4-chloropyrimidine-2-carboxylic acid with propargylamine, followed by conversion to the amide using standard coupling reagents.
Wissenschaftliche Forschungsanwendungen
PYR has been studied for its potential applications in a variety of research areas, including cancer research, neurological disorders, and cardiovascular disease. In cancer research, PYR has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. In neurological disorders, PYR has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular disease, PYR has been shown to have anti-inflammatory effects and to reduce the incidence of atherosclerosis in animal models.
Eigenschaften
IUPAC Name |
N-(4-pyrimidin-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-2-12(17)16-10-4-6-11(7-5-10)18-13-14-8-3-9-15-13/h2-9H,1H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHREPMEUKXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Pyrimidin-2-yloxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(4-phenylpiperazino)-1-ethanone](/img/structure/B2441160.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2441162.png)

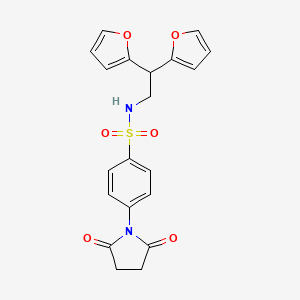
![3-[[2-(Trifluoromethyl)benzoyl]amino]-2-[[[2-(trifluoromethyl)benzoyl]amino]methyl]propanoic acid](/img/structure/B2441168.png)
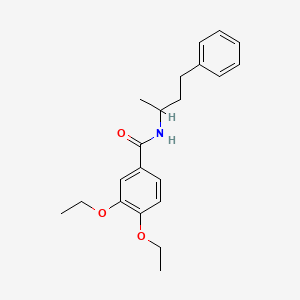
![4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine](/img/structure/B2441172.png)
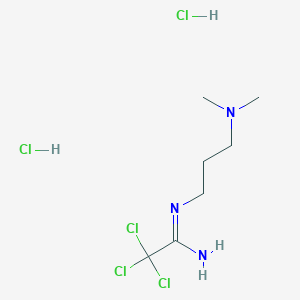
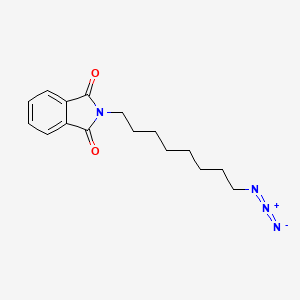
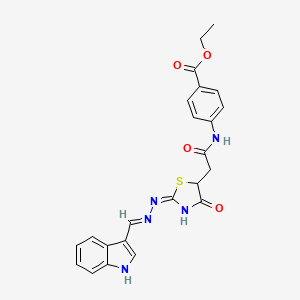
![2,4-Dimethyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2441177.png)

![2,4-dichloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441179.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B2441180.png)